

Literature review of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Cat. No.: B1464797

[Get Quote](#)

An In-Depth Technical Guide to Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

This guide provides an in-depth technical review of **Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride**, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the synthesis, characterization, application, and safe handling of this versatile piperidine derivative.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets.

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride serves as a crucial starting material, incorporating a synthetically versatile ester group and a hydroxyl moiety on a quaternary center. This unique arrangement provides a strategic entry point for the elaboration of complex molecular architectures, particularly in the development of agents targeting the central nervous system (CNS) and beyond.^[1]

Physicochemical Properties and Identification

Accurate identification is the foundation of any chemical workflow. The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, making it convenient for laboratory use.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride	[2]
CAS Number	179022-53-8	[3] [4]
Molecular Formula	C ₇ H ₁₄ ClNO ₃	[3] [4]
Molecular Weight	195.64 g/mol	[4]
Appearance	Solid, typically off-white to white	[5] [6]
Canonical SMILES	COC(=O)C1(CCNCC1)O.Cl	[7]
InChIKey	AFJIZTKWUYPYNE-UHFFFAOYSA-N	[2] [8]

Below is the two-dimensional structure of the parent compound, Methyl 4-hydroxypiperidine-4-carboxylate.

Caption: 2D Structure of Methyl 4-hydroxypiperidine-4-carboxylate.

Synthesis and Purification: A Validated Protocol

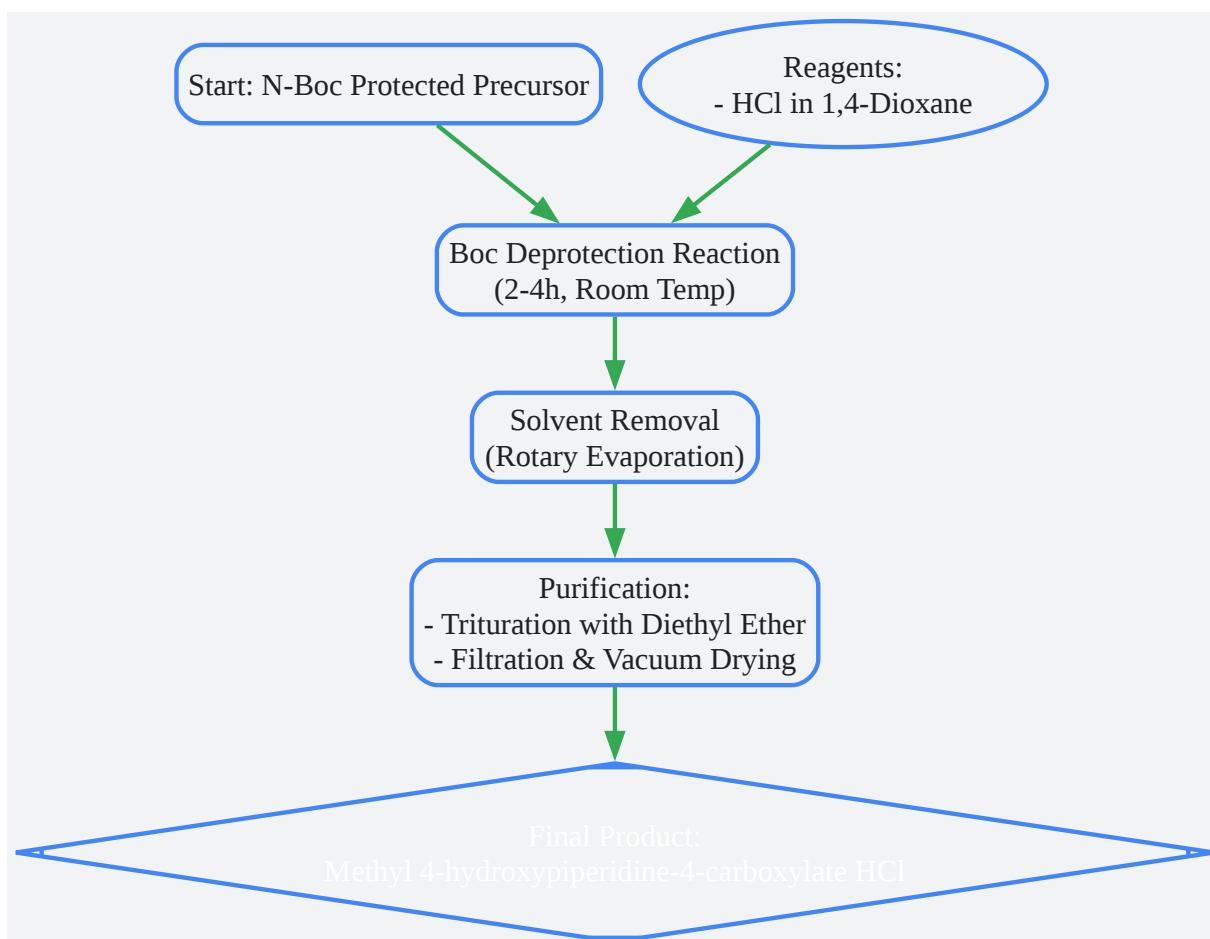
The synthesis of **Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride** is often achieved via the deprotection of a nitrogen-protected precursor. The use of a protecting group like tert-butoxycarbonyl (Boc) is a common and robust strategy in piperidine chemistry. It deactivates the otherwise nucleophilic secondary amine, preventing side reactions during manipulations of other functional groups.

Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol details the removal of the Boc protecting group from a suitable precursor, followed by isolation of the hydrochloride salt. This method is chosen for its high yield and straightforward workup.[\[9\]](#)

Step 1: Boc Deprotection

- To a stirred solution of tert-butyl 4-hydroxy-4-(methoxycarbonyl)piperidine-1-carboxylate (1 equivalent) in 1,4-dioxane (approx. 5-10 mL per gram of starting material), add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (approx. 4-5 equivalents) at room temperature.
 - **Causality Insight:** 1,4-dioxane is an excellent solvent for both the starting material and the HCl gas. Using a pre-prepared saturated solution of HCl in dioxane provides a controlled, anhydrous acidic environment. This is critical to prevent the potential hydrolysis of the methyl ester functional group, which could occur in the presence of aqueous acid.
- Stir the reaction mixture at room temperature for 2-4 hours.
- **Self-Validation Checkpoint:** Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a more polar product spot (or a product with the expected mass) indicates completion.
- Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt.


Step 2: Product Isolation and Purification

- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
 - **Expertise Note:** Co-evaporation with a solvent like dichloromethane or diethyl ether can help remove residual HCl.
- The resulting solid is triturated with diethyl ether or another non-polar solvent to wash away any non-polar impurities.

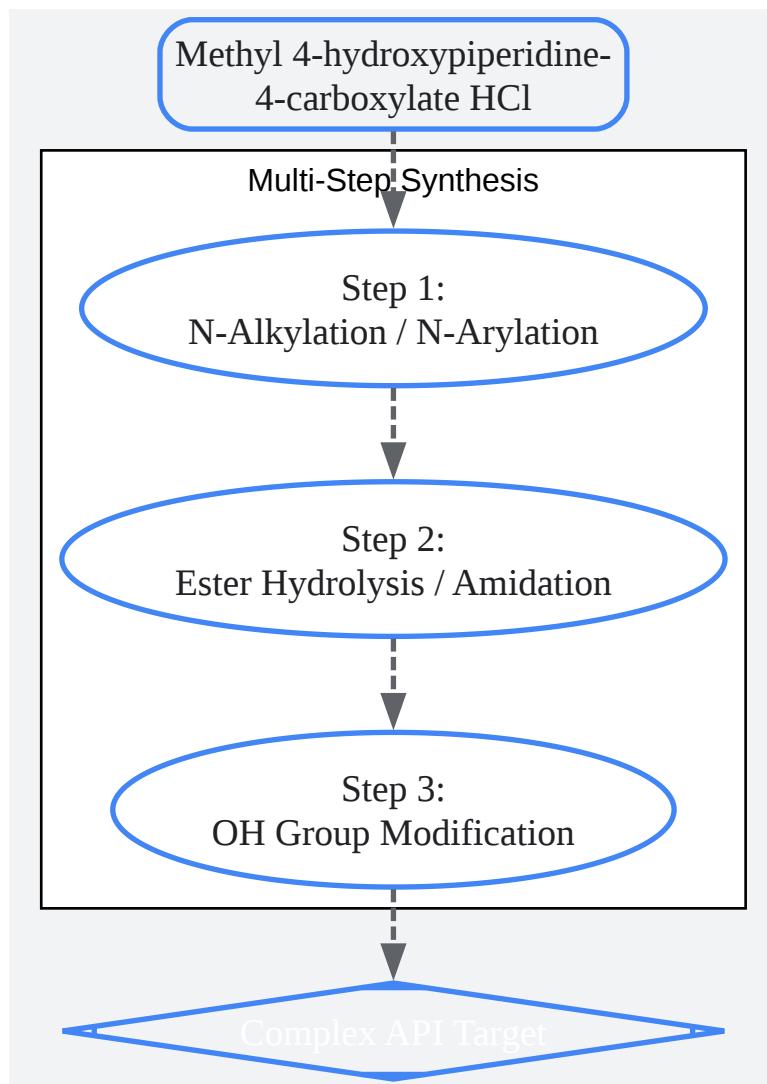
- Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum.
- If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the protected intermediate to the final active compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis via Boc deprotection.


Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in providing a rigid scaffold onto which medicinal chemists can build complexity.

- CNS Agents: The piperidine core is prevalent in antipsychotics and antidepressants. The hydroxyl and ester groups on this intermediate provide orthogonal chemical handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).
- Antihistamines: It serves as a precursor in the synthesis of certain second-generation H1 receptor antagonists, where the piperidine ring is crucial for binding to the target receptor.[\[1\]](#)
- Opioid Analgesics: The 4-substituted piperidine framework is a classic feature of potent analgesics. This intermediate is a key starting material for analogues of fentanyl and other synthetic opioids.[\[10\]](#)

Role as a Key Building Block

The diagram below conceptualizes the role of Methyl 4-hydroxypiperidine-4-carboxylate HCl as a foundational piece in a multi-step drug synthesis campaign.

[Click to download full resolution via product page](#)

Caption: Use as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to good industrial hygiene and safety practices is paramount. The available safety data sheets (SDS) indicate that this compound, like many amine hydrochlorides, should be handled with care.^[5]

Table 2: Summary of Safety Information

Category	Information	Source(s)
Hazard Statements	H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation.	[5]
Signal Word	Warning / Danger	[5]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves, lab coat. Use in a well-ventilated area or fume hood.	[5] [11]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[5] [11]

Trustworthiness Pillar: The information presented in this table is a synthesis of data from multiple supplier safety data sheets. Always consult the specific SDS for the product you are using before commencing any experimental work. Protocols should be designed to minimize exposure and handle waste according to institutional and regulatory guidelines.

Conclusion

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a strategically important molecule whose value is defined by its versatility. Its well-defined structure, featuring key functional groups on a privileged piperidine scaffold, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinfo.com [nbinfo.com]
- 2. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. 179022-53-8 | MFCD11845425 | Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride [aaronchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. methyl 4-hydroxypiperidine-2-carboxylate hydrochloride 97% | CAS: 337464-25-2 | AChemBlock [achemblock.com]
- 7. 4-Piperidinocarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14CINO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-hydroxypiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]
- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Literature review of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1464797#literature-review-of-methyl-4-hydroxypiperidine-4-carboxylate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com